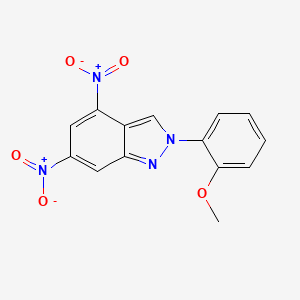
2-(2-methoxyphenyl)-4,6-dinitro-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenyl)-4,6-dinitro-2H-indazole is a synthetic organic compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring This compound is characterized by the presence of a methoxy group at the 2-position of the phenyl ring and two nitro groups at the 4 and 6 positions of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-4,6-dinitro-2H-indazole typically involves the nitration of 2-(2-methoxyphenyl)-2H-indazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes the synthesis of the indazole core, followed by selective nitration and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-4,6-dinitro-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides, resulting in the formation of amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Sodium ethoxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
2-(2-methoxyphenyl)-4,6-dinitro-2H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-4,6-dinitro-2H-indazole involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenyl)-2H-indazole: Lacks the nitro groups, making it less reactive in certain chemical reactions.
4,6-dinitro-2H-indazole: Lacks the methoxy group, affecting its solubility and reactivity.
2-(2-hydroxyphenyl)-4,6-dinitro-2H-indazole: The hydroxyl group can participate in hydrogen bonding, altering its chemical properties.
Uniqueness
2-(2-methoxyphenyl)-4,6-dinitro-2H-indazole is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research.
Properties
Molecular Formula |
C14H10N4O5 |
|---|---|
Molecular Weight |
314.25 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-4,6-dinitroindazole |
InChI |
InChI=1S/C14H10N4O5/c1-23-14-5-3-2-4-12(14)16-8-10-11(15-16)6-9(17(19)20)7-13(10)18(21)22/h2-8H,1H3 |
InChI Key |
YWJBYKRZDHOFLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-] |
solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-methyl-11-(5-methyl-2-thienyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepine-2-carboxylate](/img/structure/B11084589.png)
![4-Oxo-4-{[2-(pyridin-4-yl)ethyl]amino}butanoic acid](/img/structure/B11084590.png)
![3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B11084594.png)
![Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11084600.png)
![7-(morpholin-4-yl)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11084603.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-3-phenylpropanamide](/img/structure/B11084604.png)
![ethyl 4-[5-(2,4-dichlorophenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11084607.png)
![4-(4-bromophenyl)-N-(3-chlorophenyl)-1-{[(4-fluorophenyl)amino]methyl}-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11084619.png)

![6-nitro-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B11084632.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11084643.png)
![1-(4-Bromophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11084646.png)
![(4Z)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11084658.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazine](/img/structure/B11084666.png)
